molecular formula C12H21Cl2N3 B2724713 4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride CAS No. 2460749-80-6

4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride

Cat. No.: B2724713
CAS No.: 2460749-80-6
M. Wt: 278.22
InChI Key: SYIDWNPORJVNFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine dihydrochloride is a heterocyclic compound featuring a pyrimidine ring substituted with three methyl groups (at positions 4, 5, and 6) and a piperidin-4-yl group at position 2. The dihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications. Pyrimidine derivatives are widely studied for their role in medicinal chemistry, particularly as kinase inhibitors, receptor modulators, or intermediates in drug synthesis .

Properties

IUPAC Name

4,5,6-trimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-8-9(2)14-12(15-10(8)3)11-4-6-13-7-5-11;;/h11,13H,4-7H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIDWNPORJVNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1C)C2CCNCC2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride typically involves the reaction of 4,5,6-trimethylpyrimidine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine dihydrochloride with structurally related compounds:

Compound Name Molecular Formula Key Substituents Solubility Pharmacological Notes Applications References
4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine dihydrochloride C₁₂H₂₁Cl₂N₃ 4,5,6-Trimethylpyrimidine; piperidin-4-yl High (salt form) Potential CNS activity due to piperidine Drug intermediates, kinase inhibitors
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride C₇H₁₂Cl₂N₄ Bicyclic pyrido-pyrimidine; amino group Moderate Kinase inhibition (e.g., CDK inhibitors) Anticancer research
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine C₇H₇ClF₃N₂ Chloro, dimethyl, trifluoromethyl Low Lipophilic; halogenated reactivity Agrochemical intermediates
2-(Piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride C₉H₁₇Cl₂N₃ Tetrahydropyrimidine; piperidin-4-yl High (salt form) Structural analog with reduced steric hindrance Neurological target exploration
2,4,5-Triamino-6-hydroxypyrimidine dihydrochloride C₄H₈Cl₂N₆O Triamino; hydroxyl High (salt form) Nucleotide analog synthesis Antiviral research

Key Insights:

Solubility and Salt Forms: Dihydrochloride salts (e.g., 4,5,6-trimethyl-2-piperidin-4-ylpyrimidine dihydrochloride) exhibit higher aqueous solubility compared to non-salt analogs like 4-chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine, which is critical for drug formulation .

Piperidine vs. Tetrahydropyrimidine: The piperidin-4-yl group in the target compound may confer stronger receptor-binding affinity than the tetrahydropyrimidine ring in analogs like 2-(piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride .

Pharmacological Potential: Bicyclic derivatives (e.g., 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride) are prioritized in oncology for kinase inhibition, whereas the target compound’s piperidine moiety aligns more with CNS or anti-inflammatory applications . Halogenated analogs (e.g., 4-chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine) are less bioactive in human systems but valuable in agrochemical synthesis .

Research and Development Implications

  • Drug Delivery : The dihydrochloride salt form is advantageous for controlled-release formulations, as demonstrated for levocetirizine dihydrochloride in casein microparticles .
  • Synthetic Routes : Azoamidine-based dihydrochloride synthesis methods (e.g., 2,2’-azobis compounds in ) could inform scalable production of the target compound.

Biological Activity

4,5,6-Trimethyl-2-piperidin-4-ylpyrimidine; dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with three methyl groups and a piperidine moiety. Its chemical formula is C12H19N32HClC_{12}H_{19}N_3\cdot 2HCl, and it is known for its reactivity due to the presence of various functional groups.

The biological activity of 4,5,6-trimethyl-2-piperidin-4-ylpyrimidine; dihydrochloride is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various cellular processes. The exact pathways remain under investigation but are critical for understanding its therapeutic potential.

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest it may possess similar properties. Studies on related piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, some piperidine-containing compounds have been shown to inhibit tumor growth by inducing apoptosis in cancer cells .

Neuroprotective Effects

Piperidine derivatives are also being explored for neuroprotective effects. Compounds with similar structures have been reported to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies

  • Cytotoxicity Assays : In vitro assays conducted on related compounds showed varying degrees of cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with standard chemotherapeutics like doxorubicin resulted in enhanced cytotoxic effects, indicating a potential for synergistic action .
  • Antimicrobial Testing : A study on structurally similar piperidine derivatives revealed significant antifungal activity against Candida species, suggesting that 4,5,6-trimethyl-2-piperidin-4-ylpyrimidine; dihydrochloride could exhibit similar properties.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of 4,5,6-trimethyl-2-piperidin-4-ylpyrimidine; dihydrochloride, a comparison with other related compounds is useful:

Compound NameStructure FeaturesNotable Activity
2-(Piperidin-1-yl)pyrimidin-4(3H)-onePiperidine attached to pyrimidinoneSignificant neuroprotective properties
1-MethylpiperidineSimple piperidine derivativeUsed primarily as a solvent
2-AminopyrimidineAmino group substitution on pyrimidineKnown for antibacterial activity

This table highlights the diversity within the piperidine and pyrimidine classes while showcasing the unique aspects of 4,5,6-trimethyl-2-piperidin-4-ylpyrimidine; dihydrochloride.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.